molecular formula C16H15Cl2FN2O2S B492561 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine CAS No. 667911-97-9

1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine

Cat. No.: B492561
CAS No.: 667911-97-9
M. Wt: 389.3g/mol
InChI Key: DYORHYLHNQJDEU-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine is a complex organic compound known for its diverse applications in scientific research and industry. This compound features a piperazine ring substituted with a 3,4-dichlorophenyl group and a 2-fluorophenylsulfonyl group, making it a molecule of interest due to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of 1-(3,4-dichlorophenyl)piperazine through the reaction of 3,4-dichloroaniline with piperazine under controlled conditions. This intermediate is then reacted with 2-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods: On an industrial scale, the synthesis may be optimized for higher yields and purity. This often involves the use of automated reactors and continuous flow systems to ensure precise control over reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide under specific conditions.

    Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions typically involve the use of Lewis acids or bases to facilitate the substitution reactions.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine has several applications across different fields:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular pathways and its use as a probe in biochemical assays.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: It is utilized in the production of specialty chemicals and materials, benefiting from its unique chemical properties.

Mechanism of Action

The mechanism by which 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine exerts its effects is complex and involves multiple molecular targets and pathways. The compound can interact with various enzymes and receptors, modulating their activity and influencing cellular processes. For instance, it may inhibit certain enzymes by binding to their active sites or alter receptor signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

When compared to other similar compounds, 1-(3,4-Dichlorophenyl)-4-((2-fluorophenyl)sulfonyl)piperazine stands out due to its unique combination of substituents, which confer distinct chemical and biological properties. Similar compounds include:

    1-(3,4-Dichlorophenyl)piperazine: Lacks the sulfonyl group, resulting in different reactivity and biological activity.

    4-((2-Fluorophenyl)sulfonyl)piperazine: Lacks the dichlorophenyl group, affecting its overall properties and applications.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-4-(2-fluorophenyl)sulfonylpiperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15Cl2FN2O2S/c17-13-6-5-12(11-14(13)18)20-7-9-21(10-8-20)24(22,23)16-4-2-1-3-15(16)19/h1-6,11H,7-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYORHYLHNQJDEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2FN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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